![molecular formula C6H3ClN2S B13671485 5-Chlorothieno[2,3-d]pyrimidine](/img/structure/B13671485.png)
5-Chlorothieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chlorothieno[2,3-d]pyrimidine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thienopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a chlorine atom at the 5-position of the thienopyrimidine ring enhances its reactivity and potential for various chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorothieno[2,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Gewald Reaction: This step involves the condensation of an aldehyde or ketone with an activated nitrile in the presence of a sulfur source to form 2-aminothiophenes.
Pyrimidone Formation: The 2-aminothiophene undergoes cyclization with formamide or other suitable reagents to form the pyrimidone ring.
Bromination: The pyrimidone is then brominated to introduce a bromine atom at the desired position.
Chlorination: Finally, the brominated compound is chlorinated to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often rely on the same synthetic routes but are optimized for large-scale production. The use of standard laboratory equipment and the avoidance of chromatography for purification make the process more practical for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-Chlorothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted thienopyrimidine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
5-Chlorothieno[2,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound and its derivatives are studied for their potential as enzyme inhibitors and other biological activities.
Industry: Used in the development of new materials and as intermediates in various chemical processes.
Mechanism of Action
The mechanism of action of 5-Chlorothieno[2,3-d]pyrimidine depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. For example, some derivatives have been shown to inhibit HIV-1 reverse transcriptase by binding to the enzyme’s active site, thereby preventing viral replication .
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorothieno[2,3-d]pyrimidine
- 6-Bromo-4-chlorothieno[2,3-d]pyrimidine
- 2-Chlorothieno[2,3-d]pyrimidine
Uniqueness
5-Chlorothieno[2,3-d]pyrimidine is unique due to the specific positioning of the chlorine atom, which influences its reactivity and the types of derivatives that can be synthesized. This positioning allows for targeted modifications that can enhance its biological activity and specificity compared to other similar compounds .
Properties
Molecular Formula |
C6H3ClN2S |
|---|---|
Molecular Weight |
170.62 g/mol |
IUPAC Name |
5-chlorothieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C6H3ClN2S/c7-5-2-10-6-4(5)1-8-3-9-6/h1-3H |
InChI Key |
JBILVJQFDWVUBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CSC2=NC=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


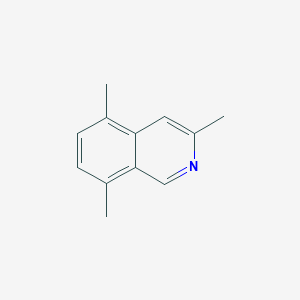
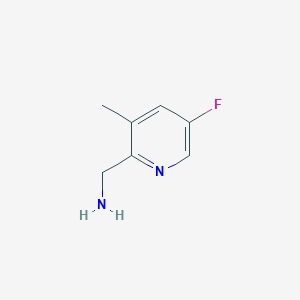
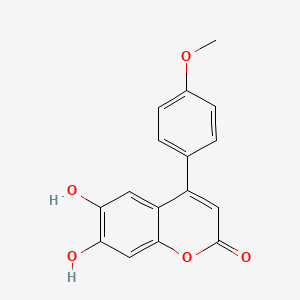
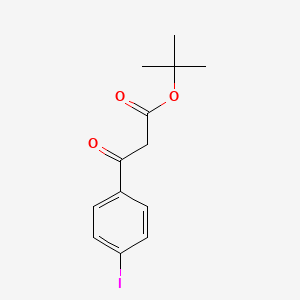

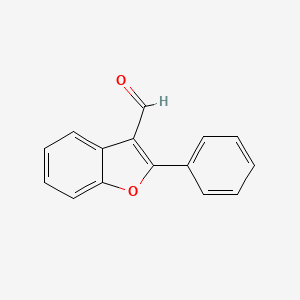
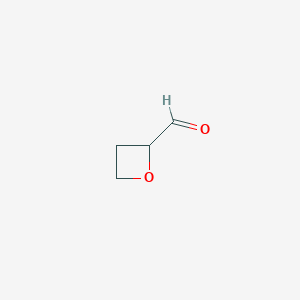
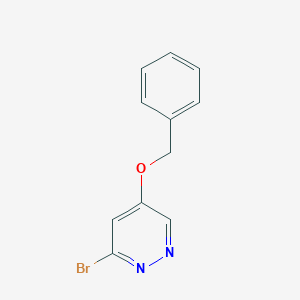
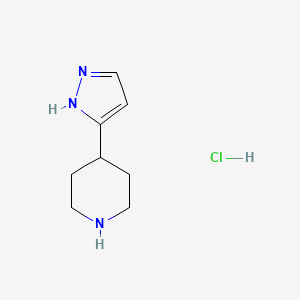
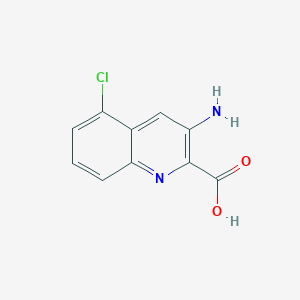
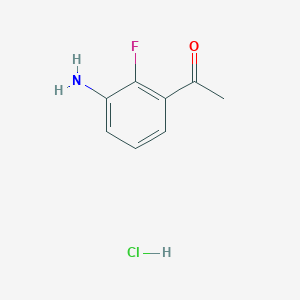
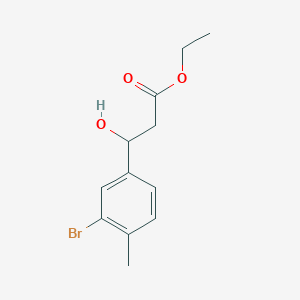
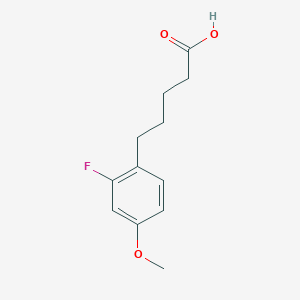
![2-(2-Fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13671471.png)
